Introduction: A Scaffold of Emerging Interest in Medicinal Chemistry
Introduction: A Scaffold of Emerging Interest in Medicinal Chemistry
An In-Depth Technical Guide to 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine emerges as a molecule of significant interest, embodying this principle by uniting two pharmacologically vital heterocycles: the 1-methylpyrazole and the piperazine ring. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile component found in a wide array of therapeutic agents, known for activities including anti-inflammatory, analgesic, and antitumor effects[1]. Concurrently, the piperazine ring is a ubiquitous structural motif in centrally active agents, prized for its ability to impart aqueous solubility and engage in crucial interactions with a multitude of biological targets[2].
This guide provides a comprehensive technical overview of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, plausible synthetic routes, analytical characterization, and the pharmacological potential suggested by its structural analogues, offering field-proven insights to facilitate its exploration and application.
Section 1: Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is a small molecule designed to bridge chemical spaces, offering a unique profile for structure-activity relationship (SAR) studies.
Molecular Structure
The compound's architecture features a piperazine ring N-substituted with a methyl group attached to the 4-position of a 1-methyl-1H-pyrazole ring. This specific linkage and substitution pattern is critical to its three-dimensional conformation and potential receptor interactions.
Caption: Chemical structure of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine.
Core Physicochemical Data
A summary of key computed and reported properties is presented below. These values are crucial for predicting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The negative LogP value, for instance, suggests good hydrophilicity.
| Property | Value | Source |
| CAS Number | 1001757-59-0 | [3][4][5] |
| Molecular Formula | C₉H₁₆N₄ | [3][4] |
| Molecular Weight | 180.25 g/mol | [3][4] |
| Topological Polar Surface Area (TPSA) | 33.09 Ų | [3] |
| Predicted LogP | -0.1747 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 2 | [3] |
| Physical Form | Solid | [5] |
| Storage | Sealed in dry, 2-8°C | [3] |
Section 2: Synthesis and Purification
Causality Behind Experimental Design
Reductive amination is a preferred method for forming C-N bonds in pharmaceutical chemistry due to its high efficiency, operational simplicity, and the commercial availability of a wide range of aldehydes and amines. The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and the primary or secondary amine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice here; it is selective for imines and aldehydes, less water-sensitive than other hydrides like sodium cyanoborohydride (NaBH₃CN), and effective under mild, slightly acidic conditions that favor iminium ion formation without significantly degrading the reactants.
Caption: Experimental workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
Objective: To synthesize 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine.
Materials:
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1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
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Piperazine (3.0 eq, using an excess minimizes bis-alkylation)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Glacial Acetic Acid (catalytic amount, ~0.1 eq)
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Dichloromethane (DCM), Anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography: DCM and Methanol (MeOH)
Procedure:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and piperazine (3.0 eq). Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the aldehyde).
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Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
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Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Self-Validating Checkpoint: Mild effervescence may be observed. The reaction is typically exothermic and should be controlled. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).
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Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
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Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic extracts.
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Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous Na₂SO₄.
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Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with MeOH (e.g., 0-10% MeOH), is typically effective. The secondary amine on the piperazine ring can streak on silica; adding a small amount of triethylamine or ammonia to the eluent (e.g., 1%) can significantly improve the chromatography.
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Final Product Characterization: Collect the appropriate fractions, combine, and concentrate under reduced pressure to afford the title compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. Based on its structure and data from analogous compounds[1], the following spectral characteristics are anticipated.
| Technique | Expected Observations |
| ¹H NMR | Pyrazole Protons: Two singlets in the aromatic region (~7.5 ppm). Methylene Bridge (-CH₂-): A singlet around 3.5 ppm. Piperazine Protons (-CH₂-): Two multiplets (or broad singlets) integrating to 4H each, typically between 2.4-2.9 ppm. Pyrazole N-Methyl (-CH₃): A singlet around 3.8 ppm. Piperazine N-H: A broad singlet, which may be exchangeable with D₂O. |
| ¹³C NMR | Pyrazole Carbons: Signals expected in the range of 115-140 ppm. Methylene Bridge (-CH₂-): A signal around 50-60 ppm. Piperazine Carbons (-CH₂-): Signals around 45-55 ppm. Pyrazole N-Methyl (-CH₃): A signal around 35-40 ppm. |
| FT-IR | N-H Stretch: A broad absorption around 3300 cm⁻¹ (piperazine). C-H Stretch: Aliphatic and aromatic stretches around 2800-3100 cm⁻¹. C=N/C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyrazole ring[1]. C-N Stretch: Strong bands in the 1100-1300 cm⁻¹ region. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 181.14. Predicted collision cross section data suggests this would be a prominent ion[6]. |
Section 4: Reactivity and Stability
Understanding the compound's reactivity is key to its handling, formulation, and further derivatization.
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Basicity: The piperazine moiety contains two nitrogen atoms, making the molecule basic. The secondary amine (pKa ~9.8 for piperazine) is the more basic site and is readily protonated or alkylated. The pyrazole nitrogens are significantly less basic.
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Nucleophilicity: The secondary amine of the piperazine ring is a potent nucleophile. It can readily participate in reactions such as acylation, alkylation, sulfonylation, and Michael additions, providing a convenient handle for further chemical modification and library synthesis.
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Oxidation: Tertiary amines can be susceptible to oxidation, potentially forming N-oxides[7]. Care should be taken to avoid strong oxidizing agents.
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Stability and Storage: As a tertiary and secondary amine-containing compound, it is moderately stable. For long-term storage, it should be kept in a tightly sealed container, protected from light and air, at the recommended temperature of 2-8°C to prevent degradation[3]. It is typically handled as a free base, which exists as a solid[5].
Section 5: Potential Applications in Drug Discovery
The true value of a chemical scaffold lies in its potential to modulate biological activity. While direct pharmacological data for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is limited, extensive research on closely related analogues provides a strong basis for its potential applications.
Central Nervous System (CNS) Activity
Numerous studies have demonstrated that pyrazolyl-methyl-piperazine derivatives possess significant neuropharmacological activity.
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Anxiolytic and Antidepressant Effects: A significant body of work shows that derivatives with a phenyl-pyrazole core linked to piperazine exhibit potent anxiolytic- and antidepressant-like effects in preclinical models[8][9][10]. These effects are often mediated through the serotonergic system, particularly via interaction with 5-HT₁A receptors[8][10]. The structural similarity of the title compound makes it a prime candidate for investigation in this therapeutic area.
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